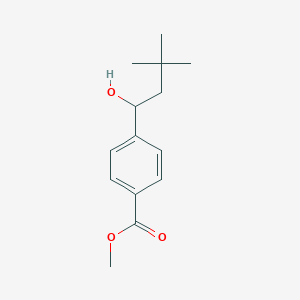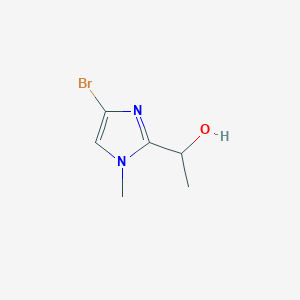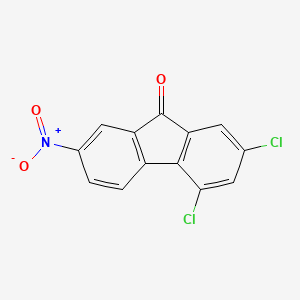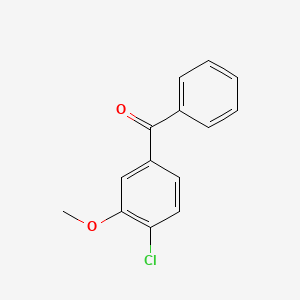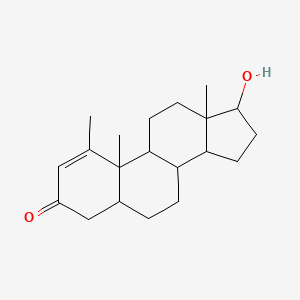
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a sulfamoyl group linked to a dimethylaminoethyl chain. The presence of these functional groups makes it a versatile reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the Sulfamoyl Group: The phenylboronic acid is then reacted with sulfamoyl chloride in the presence of a base such as triethylamine to introduce the sulfamoyl group.
Attachment of the Dimethylaminoethyl Chain: Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction using dimethylaminoethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient handling of reagents and intermediates, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Amine Derivatives: Resulting from the reduction of the sulfamoyl group.
Substituted Amines: Produced through nucleophilic substitution at the dimethylaminoethyl group.
科学研究应用
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This is particularly relevant in the inhibition of serine proteases, where the boronic acid group mimics the transition state of the enzyme’s natural substrate . Additionally, the dimethylaminoethyl chain can enhance the compound’s binding affinity and selectivity for specific molecular targets.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler analog that lacks the sulfamoyl and dimethylaminoethyl groups.
4-Formylphenylboronic Acid: Contains a formyl group instead of the sulfamoyl and dimethylaminoethyl groups.
Uniqueness
(4-(N-(2-(Dimethylamino)ethyl)sulfamoyl)phenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfamoyl group enhances its solubility and stability, while the dimethylaminoethyl chain improves its binding interactions with molecular targets. These features make it a versatile and valuable compound in various fields of research and application.
属性
分子式 |
C10H17BN2O4S |
|---|---|
分子量 |
272.13 g/mol |
IUPAC 名称 |
[4-[2-(dimethylamino)ethylsulfamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C10H17BN2O4S/c1-13(2)8-7-12-18(16,17)10-5-3-9(4-6-10)11(14)15/h3-6,12,14-15H,7-8H2,1-2H3 |
InChI 键 |
ZCWXMAXXVKMFFY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCN(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B13989475.png)
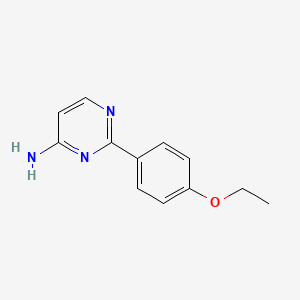
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
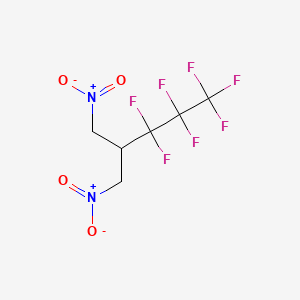
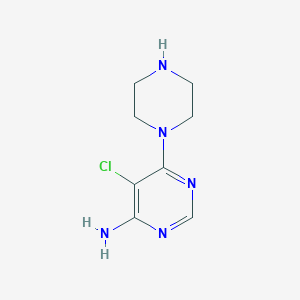
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)

